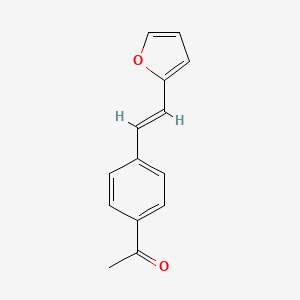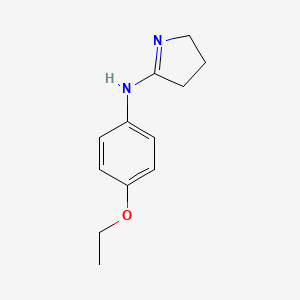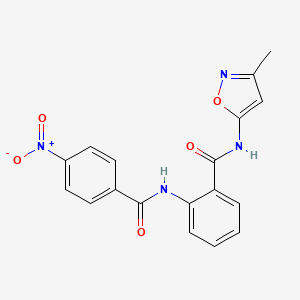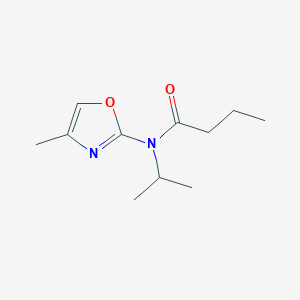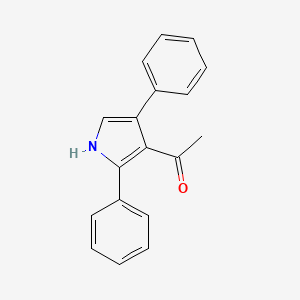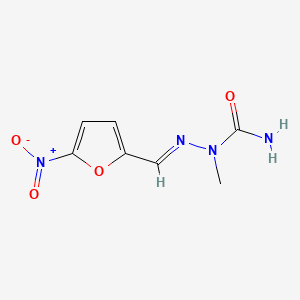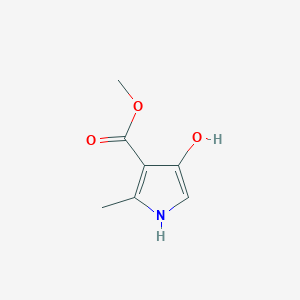
3,6,9,12,15-Pentaoxanonadecan-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxanonadecan-1-oic acid is a chemical compound with the molecular formula C14H30O6. It is a member of the polyethylene glycol (PEG) family, which are compounds known for their versatility and wide range of applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid typically involves the reaction of polyethylene glycol with appropriate reagents to introduce the carboxylic acid functionality. One common method involves the esterification of polyethylene glycol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15-Pentaoxanonadecan-1-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3,6,9,12,15-Pentaoxanonadecan-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can modify the surface properties of biomolecules, enhancing their solubility and stability. It can also facilitate the transport of therapeutic agents across cell membranes, improving their bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxanonadecan-1-ol: This compound is similar in structure but lacks the carboxylic acid functionality, making it less reactive in certain chemical reactions.
Pentaethylene glycol monobutyl ether: Another related compound, which has different applications due to its unique functional groups.
Uniqueness
3,6,9,12,15-Pentaoxanonadecan-1-oic acid is unique due to its combination of polyethylene glycol backbone and carboxylic acid functionality. This combination imparts the compound with both hydrophilic properties and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C14H28O7 |
|---|---|
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H28O7/c1-2-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14(15)16/h2-13H2,1H3,(H,15,16) |
Clave InChI |
WZEXBGCBHMPWLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
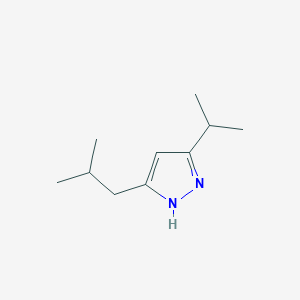
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

